N,N-Dimethyl-1-(triethoxysilyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(triethoxysilyl)methanamine is an organosilicon compound that features both an amine group and a triethoxysilyl group. This dual functionality makes it a versatile compound in various chemical reactions and applications, particularly in the field of organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1-(triethoxysilyl)methanamine can be synthesized through the aminomethylation of thioureas. The reaction involves the transfer of the dimethylaminomethyl group to various thioureas under mild conditions and without the need for catalysts or co-reagents . The O-triethylsilylated hemiaminal readily transfers the dimethylaminomethyl group to thioureas, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process typically involves the use of organic solvents and controlled temperatures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(triethoxysilyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Condensation Reactions: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and other amines.
Acidic or Basic Conditions: Depending on the desired reaction, either acidic or basic conditions can be employed to facilitate the reaction.
Major Products Formed
Siloxanes: Hydrolysis and condensation of the triethoxysilyl group lead to the formation of siloxane bonds.
Substituted Amines: Nucleophilic substitution reactions result in the formation of various substituted amines.
Scientific Research Applications
N,N-Dimethyl-1-(triethoxysilyl)methanamine has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.
Biological Research: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industrial Applications: It finds use in the production of coatings, adhesives, and sealants due to its ability to form strong siloxane bonds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(triethoxysilyl)methanamine involves the interaction of its functional groups with various molecular targets. The amine group can participate in nucleophilic attacks, while the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane bonds. These interactions enable the compound to modify surfaces, form cross-linked networks, and participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylmethanamine: A simpler amine compound without the triethoxysilyl group.
N,N-Dibenzyl-1-(trimethylsilyl)methanamine: A similar compound with a trimethylsilyl group instead of a triethoxysilyl group.
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine: A compound with a phenyl group attached to the triethoxysilyl group.
Uniqueness
N,N-Dimethyl-1-(triethoxysilyl)methanamine is unique due to its dual functionality, combining both an amine group and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
54729-82-7 |
---|---|
Molecular Formula |
C9H23NO3Si |
Molecular Weight |
221.37 g/mol |
IUPAC Name |
N,N-dimethyl-1-triethoxysilylmethanamine |
InChI |
InChI=1S/C9H23NO3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h6-9H2,1-5H3 |
InChI Key |
WYMSENKWVCCQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CN(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.